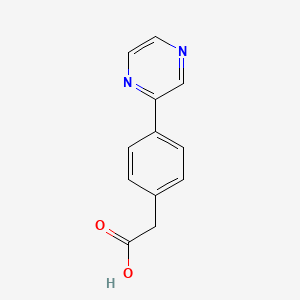

2-(4-pyrazin-2-ylphenyl)acetic acid

CAS No.:

Cat. No.: VC14276888

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N2O2 |

|---|---|

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | 2-(4-pyrazin-2-ylphenyl)acetic acid |

| Standard InChI | InChI=1S/C12H10N2O2/c15-12(16)7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H,7H2,(H,15,16) |

| Standard InChI Key | SZECCLNSBSDTAB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)O)C2=NC=CN=C2 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a phenyl ring substituted at the para position with a pyrazine moiety (CHN), while the acetic acid group (-CHCOOH) is attached to the phenyl ring’s remaining position. The IUPAC name, 2-(4-pyrazin-2-ylphenyl)acetic acid, reflects this arrangement .

Key Structural Features:

-

Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

-

Phenyl-acetic acid backbone: Provides acidity (pKa ≈ 4.2–4.5) and hydrogen-bonding capacity .

Spectroscopic Characterization

Synthesis and Manufacturing

Route 1: Coupling of Pyrazine and Phenyl Intermediates

-

Suzuki-Miyaura Cross-Coupling:

-

Acid Activation:

Route 2: Direct Functionalization

-

Knoevenagel Condensation: Modify pre-assembled pyrazine-phenyl frameworks with acetic acid derivatives .

Optimization Challenges

-

Solubility Issues: Polar solvents (DMF, DMSO) are required due to low solubility in hydrocarbons .

-

Byproduct Formation: Competing reactions at pyrazine’s nitrogen sites necessitate careful temperature control (80–100°C) .

Physicochemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 214.23 g/mol | |

| Melting Point | 185–187°C (decomposes) | |

| Solubility (Water) | 0.22 mg/mL (25°C) | |

| LogP (Octanol-Water) | 2.64 |

Stability

Biological and Pharmacological Applications

Antiviral Activity

Kinase Inhibition

Material Science

-

Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu(II) and Zn(II) .

-

Thermal Stability: MOFs stable up to 300°C, suitable for gas storage .

Recent Advances and Future Directions

Polymorph Exploration

Drug Delivery Systems

Computational Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume